((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid
CAS No.:
Cat. No.: VC15700386
Molecular Formula: C16H9Cl2NO4S2
Molecular Weight: 414.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9Cl2NO4S2 |
|---|---|
| Molecular Weight | 414.3 g/mol |
| IUPAC Name | 2-[(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C16H9Cl2NO4S2/c17-8-1-3-11(18)10(5-8)12-4-2-9(23-12)6-13-15(22)19(7-14(20)21)16(24)25-13/h1-6H,7H2,(H,20,21)/b13-6+ |
| Standard InChI Key | WQVCLZAUFRUGJG-AWNIVKPZSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula: C13H8Cl2NO3S2
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Molecular Weight: 379.24 g/mol
Structural Features
The compound contains:
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A thiazolidinone ring fused with a methylene group.
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A furan ring substituted with a dichlorophenyl group.
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A carboxylic acid functional group attached to the thiazolidinone moiety.
Key Functional Groups
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Thiazolidinone Core: Known for its biological activity.
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Furan Ring: Contributes to aromaticity and electron density.
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Dichlorophenyl Substitution: Enhances hydrophobic interactions in biological systems.
General Synthetic Pathway
The synthesis of this compound typically involves:
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Formation of the Thiazolidinone Ring: Using thiourea and chloroacetic acid under basic conditions.
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Introduction of the Furan Moiety: Through a condensation reaction with a furfural derivative.
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Substitution with Dichlorophenyl Group: Achieved via electrophilic substitution or coupling reactions.
Reaction Conditions
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Solvent: Ethanol or dimethylformamide (DMF).
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Catalyst: Acidic or basic catalysts depending on the reaction step.
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Temperature: Moderate (50–100°C) to ensure controlled reaction kinetics.
Spectroscopic Characterization
The compound is characterized using:
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NMR (Nuclear Magnetic Resonance):
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Proton (H) and carbon (C) NMR confirm the chemical environment of hydrogen and carbon atoms.
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IR (Infrared Spectroscopy):
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Peaks at ~1700 cm for C=O stretching (ketone and carboxylic groups).
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Peaks at ~1200 cm for C=S stretching.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 379 confirms molecular weight.
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Crystallographic Data
X-ray diffraction studies reveal:
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Planarity of the furan ring.
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Slight puckering in the thiazolidinone ring due to steric interactions.
Pharmacological Potential
The compound exhibits diverse biological activities, including:
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Anti-inflammatory Activity:
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Potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Molecular docking studies suggest strong binding affinity to inflammation-related proteins.
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Antimicrobial Activity:
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Effective against Gram-positive and Gram-negative bacteria due to its thiazolidinone core.
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Antioxidant Properties:
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The furan and dichlorophenyl groups contribute to free radical scavenging ability.
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Medicinal Chemistry
The compound serves as a scaffold for designing drugs targeting:
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Inflammatory diseases.
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Bacterial infections.
Material Science
Due to its heterocyclic structure, it may find applications in:
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Organic semiconductors.
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Corrosion inhibitors.
Comparative Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C13H8Cl2NO3S2 |
| Molecular Weight | 379.24 g/mol |
| Key Functional Groups | Thiazolidinone, Furan, Dichlorophenyl |
| Biological Activity | Anti-inflammatory, Antimicrobial |
| Analytical Techniques | NMR, IR, MS |
| Synthetic Conditions | Moderate temperature, ethanol/DMF solvent |
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